molecular formula C20H27NO7 B2415072 1-((Furan-2-ylmethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate CAS No. 1216389-27-3

1-((Furan-2-ylmethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate

Cat. No.: B2415072
CAS No.: 1216389-27-3
M. Wt: 393.436
InChI Key: XCQSZSGXQVAAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Furan-2-ylmethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a high-quality chemical compound supplied for non-clinical research purposes. The compound has a molecular formula of C20H27NO7 and a molecular weight of 393.436 g/mol . It is typically provided with a purity of 95% and is suitable for a variety of research applications. One area of research interest for compounds of this class is in the development of radiolabeled tracers for imaging techniques such as Positron Emission Tomography (PET). Preliminary research data suggests potential as a precursor for radiolabeled tracers, which could be synthesized by introducing carbon-11 ([¹¹C]) via alkylation with [¹¹C]methyl iodide or fluorine-18 ([¹⁸F]) via electrophilic substitution on the phenoxy ring . The compound features a phenoxypropanolamine structure, a motif found in compounds with diverse biological activities. The structure combines a furan-2-ylmethylamino group with a 2-isopropyl-5-methylphenoxy group, which may allow it to interact with various biological targets. This product is intended for research and development use only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this substance.

Properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3.C2H2O4/c1-13(2)17-7-6-14(3)9-18(17)22-12-15(20)10-19-11-16-5-4-8-21-16;3-1(4)2(5)6/h4-9,13,15,19-20H,10-12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQSZSGXQVAAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNCC2=CC=CO2)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Can this compound serve as a precursor for radiolabeled tracers?

  • Methodology : Introduce ¹¹C or ¹⁸F isotopes via:
  • Alkylation with [¹¹C]methyl iodide for PET imaging.
  • Electrophilic substitution on the phenoxy ring with ¹⁸F-KF/Kryptofix .

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